Essential Intermediate for Plinabulin: Quantifying Structural Impact on Anticancer Potency
(5-tert-Butyl-1H-imidazol-4-yl)methanol is a critical intermediate for the synthesis of Plinabulin (NPI-2358), a microtubule inhibitor currently in Phase III clinical trials for non-small cell lung cancer (NSCLC). The presence of the 5-tert-butyl group is essential for the potent anticancer activity observed in Plinabulin derivatives. A 2017 structure-activity relationship (SAR) study demonstrated that derivatives bearing the 5-tert-butyl group exhibited IC50 values as low as 14.0 nM (compound 17o) and 2.9 nM (compound 17p) against the NCI-H460 lung cancer cell line . In contrast, the study found that the 5-methyl or methoxymethyl substituent of a furan group could replace the alkyl group at the 5-position to maintain cytotoxic activity, but the tert-butyl moiety was identified as optimal for achieving sub-nanomolar potency .
| Evidence Dimension | Cytotoxic potency against NCI-H460 cancer cells |
|---|---|
| Target Compound Data | Compound 17p (containing the 5-tert-butyl imidazole fragment): IC50 = 2.9 nM |
| Comparator Or Baseline | Compound 17o (containing the 5-tert-butyl imidazole fragment): IC50 = 14.0 nM |
| Quantified Difference | Compound 17p is 4.8x more potent than 17o; both exhibit nanomolar activity dependent on the tert-butyl group. |
| Conditions | Cytotoxicity assay against NCI-H460 human lung cancer cell line |
Why This Matters
This evidence confirms the necessity of the 5-tert-butyl substitution pattern for achieving high potency in Plinabulin-like microtubule inhibitors, directly informing medicinal chemistry procurement for oncology research.
